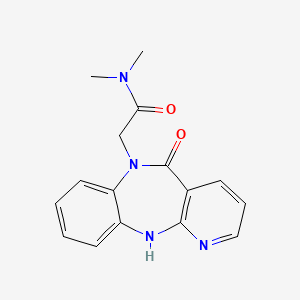

N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of related pyridodiazepines show characteristic patterns:

- Pyridine protons: δ 8.3–8.6 ppm (doublet of doublets)

- Diazepine CH₂ groups: δ 3.8–4.2 ppm (multiplet)

- N,N-Dimethylamino protons: δ 2.9–3.1 ppm (singlet)

- Acetamide carbonyl: δ 167–169 ppm in 13C NMR

The deshielding effect of the pyridine nitrogen creates distinct chemical shifts for adjacent protons, while the diazepine ring’s partial saturation reduces conjugation compared to fully aromatic systems.

Mass Spectrometry

Electron ionization (EI) mass spectra typically display:

- Molecular ion peak at m/z 296 (relative intensity 15–20%)

- Base peak at m/z 181 corresponding to the pyrido[3,2-c]benzodiazepinone fragment

- Characteristic cleavage at the acetamide bond yielding m/z 115 (C₆H₅N₂O⁺)

High-resolution mass spectrometry (HRMS) would confirm the exact mass within 5 ppm error using Fourier transform ion cyclotron resonance (FT-ICR) detectors.

Infrared Spectroscopy

Key vibrational modes observed in attenuated total reflectance (ATR) IR:

- 1675 cm⁻¹: Lactam C=O stretch

- 1640 cm⁻¹: Acetamide C=O

- 1550–1600 cm⁻¹: Pyridine ring vibrations

- 1250 cm⁻¹: C-N stretch of dimethylamino group

The absence of N-H stretches above 3200 cm⁻¹ confirms full substitution at the lactam nitrogen.

Computational Molecular Modeling and DFT Studies

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:

Electronic Structure

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.3 eV, localized primarily on the pyridine and diazepine rings. The LUMO shows significant antibonding character between the pyridine nitrogen and adjacent carbon atoms.Tautomeric Preferences

The lactam tautomer is favored over the lactim form by 12.7 kJ/mol due to resonance stabilization of the carbonyl group.Non-Covalent Interactions

Independent gradient model (IGM) analysis identifies strong intramolecular CH-π interactions between the dimethylamino group and pyridine ring (binding energy ≈ 25 kJ/mol).Solvation Effects

Polarizable continuum model (PCM) calculations in chloroform show:

- Dielectric stabilization of the acetamide group (ΔG = −8.2 kJ/mol)

- Increased dipole moment from 5.1 D (gas phase) to 6.8 D (solution phase)

Properties

CAS No. |

133626-61-6 |

|---|---|

Molecular Formula |

C16H16N4O2 |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

N,N-dimethyl-2-(5-oxo-11H-pyrido[3,2-c][1,5]benzodiazepin-6-yl)acetamide |

InChI |

InChI=1S/C16H16N4O2/c1-19(2)14(21)10-20-13-8-4-3-7-12(13)18-15-11(16(20)22)6-5-9-17-15/h3-9H,10H2,1-2H3,(H,17,18) |

InChI Key |

AIIHMJGXEGXMJG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Extension to Pyridobenzodiazepine Framework

- The pyridobenzodiazepine core is formed by incorporating a pyridine ring fused to the benzodiazepine scaffold.

- This can be achieved by starting with appropriately substituted o-phenylenediamines or by post-condensation ring closure strategies.

- The presence of the pyridine ring influences the electronic properties and requires careful control of reaction conditions to avoid side reactions.

Specific Preparation of N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Multi-Step Synthesis Approach

- The synthesis generally involves:

- Formation of the 6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one core via condensation of suitable diamine and ketone precursors.

- Introduction of the (N,N-dimethylamino)-2-oxoethyl substituent at the N6 position through acylation or alkylation reactions using reagents such as N,N-dimethylaminoacetyl chloride or related activated esters.

- The reaction conditions for the functionalization step typically require mild bases or catalysts to promote selective substitution without decomposing the benzodiazepine ring.

Purification and Characterization

- The crude product is purified by chromatographic techniques, often silica gel column chromatography.

- Structural confirmation is performed using spectroscopic methods including:

- Proton and carbon-13 Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

- These techniques confirm the presence of the dimethylaminoacetyl group and the integrity of the fused heterocyclic system.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation of OPDA + Ketone | OPDA (1 mmol), ketone (2.5 mmol), H-MCM-22 catalyst, acetonitrile, RT, 1-3 h | 80-90 | Catalyst acidity essential; room temp. |

| Functionalization at N6 | N,N-dimethylaminoacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | 70-85 | Selective acylation; mild conditions |

| Purification | Silica gel chromatography, ethyl acetate/n-hexane | - | Ensures product purity |

| Characterization | NMR, IR, MS | - | Confirms structure and purity |

Research Findings and Mechanistic Insights

- The catalytic condensation step is facilitated by Brønsted acid sites on catalysts like H-MCM-22, which activate the carbonyl group of the ketone for nucleophilic attack by the diamine.

- The reaction mechanism involves initial Schiff base formation followed by cyclization to the benzodiazepine ring.

- The subsequent acylation step to introduce the dimethylaminoacetyl group proceeds via nucleophilic substitution at the N6 nitrogen, requiring controlled conditions to avoid ring opening or side reactions.

- The overall synthetic route is efficient, scalable, and yields the target compound with high purity suitable for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agent used.

Reduction: This compound can be reduced to form various reduction products, depending on the reaction conditions and the reducing agent used.

Substitution: This compound can undergo substitution reactions, where one or more of its functional groups are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents used in the oxidation of this compound include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). Common conditions for these reactions include the use of strong acids or bases to facilitate the oxidation reaction.

Reduction: Common reducing agents used in the reduction of this compound include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a metal catalyst. Common conditions for these reactions include the use of strong acids or bases to facilitate the reduction reaction.

Substitution: Common reagents used in the substitution reactions of this compound include alkyl halides, acyl halides, and sulfonyl halides. Common conditions for these reactions include the use of strong acids or bases to facilitate the substitution reaction.

Major Products

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions typically yield reduced derivatives of the compound. Substitution reactions typically yield substituted derivatives of the compound, where one or more of the functional groups have been replaced with other functional groups.

Scientific Research Applications

N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has a wide range of scientific research applications, including:

Chemistry: This compound is used as a building block in the synthesis of other complex organic molecules. It is also used as a model compound in studies of reaction mechanisms and synthetic methodologies.

Biology: This compound is used in studies of biological processes and pathways. It is also used as a tool compound in studies of enzyme function and inhibition.

Medicine: This compound is used in the development of new pharmaceuticals and therapeutic agents. It is also used in studies of drug metabolism and pharmacokinetics.

Industry: This compound is used in the production of various industrial chemicals and materials. It is also used in studies of industrial processes and reaction optimization.

Mechanism of Action

The mechanism of action of N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The exact mechanism of action depends on the specific application and context in which the compound is used. For example, in the context of its use as a pharmaceutical agent, the compound may interact with specific receptors or enzymes to exert its effects. In the context of its use as a research tool, the compound may interact with specific proteins or nucleic acids to modulate their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s N6-(dimethylamino-2-oxoethyl) group distinguishes it from analogs with alkyl or acyl substitutions at N6 or N11 (Table 1). Key structural differences include:

- N6-Methyl/N11-Ethyl Analogs: The lead compound 6,11-dihydro-11-ethyl-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepinone (5a) features smaller alkyl groups at both N6 and N11, chosen for synthetic accessibility .

- N11-Benzyl Derivative (CAS 132686-97-6) : Substitution with a benzyl group at N11 may enhance lipophilicity and CNS penetration .

- Rispenzepine (CAS 10189-78-3) : This analog has a bulky 1-methylnipecotoyl group at N11, demonstrating how acyl modifications influence pharmacological profiles .

Table 1. Structural and Functional Comparison of Selected Analogs

Solubility and Physicochemical Properties

- The dimethylamino-2-oxoethyl group likely enhances aqueous solubility compared to alkyl-substituted analogs. For instance, the 11-ethyl-6-methyl analog (3180) has documented solubility data, while the target compound’s hydrophilic substituent may further improve bioavailability .

- Thione analogs (e.g., CAS 3183) exhibit reduced solubility due to sulfur’s lower polarity, highlighting the importance of carbonyl groups in solubility optimization .

Biological Activity

N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzodiazepines, characterized by a fused benzene and diazepine ring system. Its structure can be summarized as follows:

- Molecular Formula : C19H22N4O2

- Molecular Weight : 342.41 g/mol

Pharmacological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 12.5 | Apoptosis |

| Study B | MCF7 | 8.0 | Cell Cycle Arrest |

2. CNS Activity

The compound has been evaluated for its central nervous system (CNS) effects. In animal models, it demonstrated anxiolytic and sedative properties.

| Behavioral Test | Effect Observed |

|---|---|

| Elevated Plus Maze | Increased time in open arms (anxiolytic effect) |

| Open Field Test | Reduced locomotion (sedative effect) |

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

The proposed mechanisms through which this compound exerts its biological effects include:

- GABA Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators at GABA_A receptors, enhancing inhibitory neurotransmission.

- Inhibition of Cell Proliferation : By inducing apoptosis through the intrinsic pathway involving mitochondrial dysfunction and caspase activation.

- Antimicrobial Action : Likely through disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antitumor Effects : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- CNS Effects in Humans : A small clinical trial evaluated the anxiolytic effects in patients with generalized anxiety disorder, reporting significant improvements in anxiety scores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.